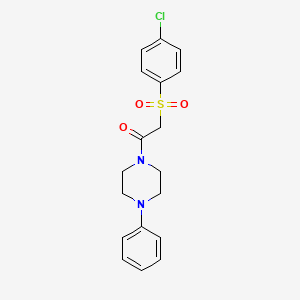

![molecular formula C20H13ClN4O B2395147 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 439109-61-2](/img/structure/B2395147.png)

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

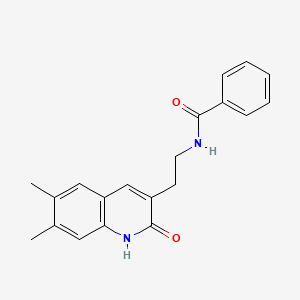

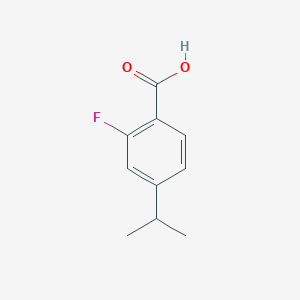

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research chemical compound . It has a molecular weight of 360.81 and a molecular formula of C20H13ClN4O . The compound’s IUPAC name is 7-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a chlorobenzyl group attached via an ether linkage . The compound has a complexity of 515 and a topological polar surface area of 63.2Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.81 and a molecular formula of C20H13ClN4O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 63.2Ų and an XLogP3 of 3.4 .Scientific Research Applications

Structural and Chemical Properties

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and its derivatives, have been extensively studied for their unique chemical and structural properties. For example, 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been analyzed for its crystalline structure, revealing a planar pyrazolopyrimidine ring system and a dihedral angle with the benzene ring, indicative of potential applications in material science and molecular design (Wen et al., 2004).

Synthesis and Reactions

The synthesis and reactions of similar compounds have been widely explored. For instance, a study demonstrated the synthesis of a related compound via reaction with benzylidene malononitrile and further transformation into fused heterocyclic systems, highlighting their versatile reactivity and potential in creating novel chemical entities (Youssef & Omar, 2007).

Biological Applications

These compounds have shown promise in biological applications. A study synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, demonstrating significant potential in the development of new antibacterial agents (Rahmouni et al., 2014). Another research explored the anti-inflammatory activity of new pyrazolo[3,4-d] pyrimidines, indicating their potential use in therapeutic applications (El-Dean et al., 2016).

Potential in Cancer Research

There is significant interest in the potential of these compounds in cancer research. For example, a study conducted an in-vitro evaluation of pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs, showing moderate anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Attia et al., 2019).

Diagnostic and Imaging Applications

These compounds have also been explored in the field of diagnostic imaging. A study synthesized an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative for tumor detection using positron emission tomography (PET), showing promising results in tumor imaging (Xu et al., 2012).

Future Directions

The future directions for research on 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in pyrimidine derivatives for their anticancer activity , this compound could be a subject of interest in the development of new anticancer drugs.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound shows potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These results suggest that the compound could be a promising candidate for cancer treatment .

properties

IUPAC Name |

7-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O/c21-16-7-5-14(6-8-16)13-26-19-4-2-1-3-17(19)18-9-10-23-20-15(11-22)12-24-25(18)20/h1-10,12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDNHXCELBBTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC3=C(C=NN23)C#N)OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

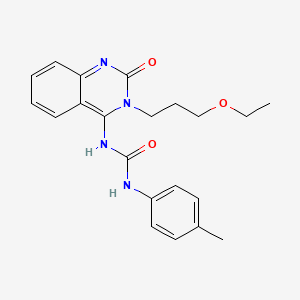

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)

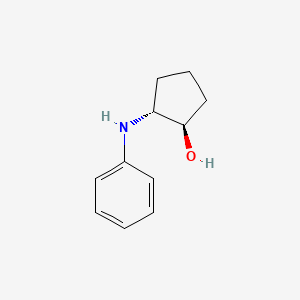

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)

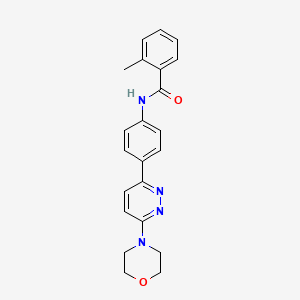

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)